molecular formula C20H19ClN4O3 B2639423 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034392-96-4

3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2639423
CAS No.: 2034392-96-4
M. Wt: 398.85
InChI Key: GCYNLUCXTPKKPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one represents a class of quinazolinone derivatives. This compound is noted for its diverse biological and pharmacological activities, often acting as a potent inhibitor or activator in various biochemical pathways. Its structure combines quinazolinone and pyrrolidine moieties, providing a foundation for its unique chemical behavior.

Properties

IUPAC Name

3-[3-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c21-16-11-22-8-5-18(16)28-14-6-9-24(12-14)19(26)7-10-25-13-23-17-4-2-1-3-15(17)20(25)27/h1-5,8,11,13-14H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYNLUCXTPKKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves a multistep process that includes the formation of intermediate compounds. Commonly, the chloropyridinyl component is introduced through nucleophilic substitution reactions. Pyrrolidine and quinazolinone frameworks are subsequently coupled under controlled conditions.

Industrial Production Methods: While specific industrial methods may vary, large-scale production often relies on optimizing each synthetic step for higher yield and purity. This involves using catalysts and employing robust purification techniques like recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the activation or inhibition of certain biochemical pathways. For instance, it may bind to the active site of an enzyme, altering its activity and thus influencing the metabolic processes within cells.

Comparison with Similar Compounds

Similar compounds to 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one include other quinazolinone derivatives and pyrrolidine-containing molecules. The key difference often lies in the substituents attached to the core structures, which can significantly alter their biological activity and chemical behavior. Some similar compounds include:

  • 4-Aminoquinazolin-2(1H)-one

  • 3-(4-(3-chloropyridin-4-yl)piperazin-1-yl)quinazolin-4(3H)-one

  • 3-(3-(3-(4-fluorophenoxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Biological Activity

The compound 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and research findings.

1. Chemical Structure and Synthesis

The compound features a quinazolinone core, which is known for its diverse biological properties, coupled with a chloropyridine and pyrrolidine moiety. The synthesis typically involves multi-step organic reactions, including cyclization and coupling techniques. The following table summarizes the key steps in the synthetic pathway:

StepReaction TypeDescription
1CyclizationFormation of the pyrrolidine ring from appropriate precursors.
2CouplingReaction of the pyrrolidine intermediate with 3-chloropyridine using coupling agents (e.g., palladium catalysts).
3Nucleophilic SubstitutionFinal attachment of the quinazolinone structure through nucleophilic substitution reactions.

2. Biological Activity

Preliminary studies indicate that derivatives of quinazolinone, including this compound, exhibit a range of biological activities:

2.1 Anticancer Activity

Research has shown that quinazolinone derivatives can inhibit various cancer cell lines. For instance, studies have reported that similar compounds demonstrate cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian cancer cell lines (A2780). Notably, the compound 2i exhibited an IC50 value of 0.173±0.012μM0.173\pm 0.012\mu M against cyclin-dependent kinase 2 (CDK2), comparable to standard treatments like imatinib .

2.2 Kinase Inhibition

The compound is believed to act as an inhibitor for several tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. The inhibition mechanism involves non-competitive binding to ATP sites, which is crucial for their enzymatic activity:

Kinase EnzymeIC50 Value (µM)Type of Inhibition
CDK20.173 ± 0.012Non-competitive
HER20.079 ± 0.015Non-competitive
EGFRSimilar to imatinib (0.131 ± 0.015)Competitive

The biological activity of this compound can be attributed to its ability to interact with specific protein targets involved in cell proliferation and survival pathways. Molecular docking studies suggest that it binds effectively to the ATP-binding sites of kinases, inhibiting their function:

"Molecular docking analysis revealed that compounds act as ATP non-competitive type-II inhibitors against CDK2 kinase enzymes" .

4. Case Studies

Several case studies have explored the efficacy of quinazolinone derivatives in cancer treatment:

  • Study on MCF-7 Cells : A series of quinazolinone derivatives were synthesized and tested against MCF-7 cells, showing significant cytotoxic effects with some compounds achieving IC50 values below 0.1μM0.1\mu M.
  • In Vivo Studies : Animal models treated with these compounds demonstrated reduced tumor growth rates compared to control groups, indicating potential for therapeutic application.

Q & A

Q. What are the common synthetic routes for synthesizing 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one?

  • Methodological Answer : Synthesis typically involves multi-step pathways, including:
  • Alkylation : Reacting 4(3H)-quinazolinone with 3-halo-1-arylpropan-1-one intermediates under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propylketone moiety .
  • Coupling Reactions : Introducing the pyrrolidinyl-(3-chloropyridinyl)oxy group via nucleophilic substitution or copper-catalyzed cross-coupling .
  • Optimization : Monitoring reaction progress using thin-layer chromatography (TLC) and optimizing solvent systems (e.g., DMSO or acetonitrile) to improve yields .
  • Drawbacks : Challenges include metal catalyst removal (e.g., copper) and long reaction times, which may necessitate alternative approaches like microwave-assisted synthesis .

Q. How is the structural characterization of this compound performed to ensure purity and identity?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, with specific attention to the quinazolinone carbonyl (~165–170 ppm) and pyrrolidine N-oxide signals .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ peaks) and detect isotopic patterns for halogenated groups (e.g., chlorine) .
  • Infrared Spectroscopy (IR) : Identification of C=O stretches (~1700 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .

Q. What biological activities are associated with quinazolinone derivatives, and how might they inform research on this compound?

  • Methodological Answer : Quinazolinones exhibit diverse activities:
  • Anticancer : Inhibition of tyrosine kinases or DNA topoisomerases via interactions with the quinazolinone core .
  • Anticonvulsant/Neuroactive : Modulation of GABA receptors or ion channels through pyrrolidine/pyridinyl substituents .
  • Antiviral : Disruption of viral protease activity, as seen in structurally related triazole-containing analogs .
  • Experimental Design : Prioritize in vitro assays (e.g., enzyme inhibition, cell viability) followed by pharmacokinetic studies (e.g., metabolic stability in liver microsomes) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to avoid metal catalysts or reduce reaction times?

  • Methodological Answer :
  • Catalyst-Free Approaches : Use DMPA (2,2-dimethoxy-2-phenylacetophenone) as a one-carbon source for quinazolinone alkylation, eliminating copper .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 h to 2 h) while maintaining yields >80% for coupling steps .
  • Flow Chemistry : Continuous-flow systems for intermediates like 3-chloropyridinyl-pyrrolidine to enhance scalability and purity .

Q. How can structure-activity relationship (SAR) studies guide functionalization of this compound for enhanced bioactivity?

  • Methodological Answer :
  • Core Modifications : Replace the quinazolinone oxygen with sulfur to test thioquinazolinone derivatives for improved kinase inhibition .
  • Substituent Analysis : Compare 3-chloropyridinyl vs. 4-methoxypiperidinyl groups to assess steric/electronic effects on target binding .
  • In Silico Docking : Use Schrödinger Suite or AutoDock to predict interactions with EGFR or PARP-1, followed by synthesis of top-ranked analogs .

Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?

  • Methodological Answer :
  • Metabolic Profiling : Identify metabolites via LC-MS/MS in hepatocyte models to explain reduced in vivo activity (e.g., CYP450-mediated oxidation) .
  • Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability and reduce off-target effects .
  • Dose-Response Refinement : Use Hill slope analysis to differentiate between efficacy thresholds in cell-based vs. animal models .

Q. What computational strategies are effective for predicting biological targets or off-target interactions?

  • Methodological Answer :
  • Pharmacophore Modeling : Generate 3D pharmacophores using MOE software to map essential features (e.g., hydrogen bond acceptors in the pyrrolidine ring) .
  • Machine Learning : Train random forest models on ChEMBL data to predict kinase inhibition profiles based on substituent fingerprints .
  • Molecular Dynamics (MD) : Simulate binding stability with HSP90 or PI3K over 100 ns trajectories to prioritize targets for experimental validation .

Q. What challenges arise in regioselective functionalization of the quinazolinone core, and how can they be addressed?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., SEM for NH positions) to steer electrophilic substitution to the C6/C8 positions .
  • Metal-Mediated C-H Activation : Use palladium catalysts with pyridine-based ligands for site-specific arylation at the C2 position .
  • Crystallographic Analysis : Resolve regioselectivity conflicts via X-ray diffraction to confirm substitution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.